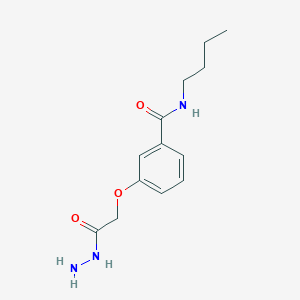

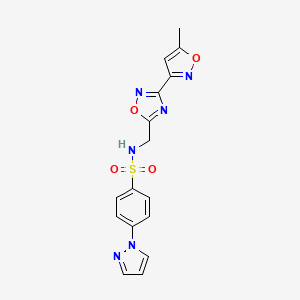

![molecular formula C12H19N3O2S B2640094 Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate CAS No. 2229505-49-9](/img/structure/B2640094.png)

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate is a chemical compound with the CAS Number: 2229505-49-9 . It has a molecular weight of 269.37 . The IUPAC name for this compound is tert-butyl (1- (2-aminothiazol-4-yl)cyclobutyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-12(5-4-6-12)8-7-18-9(13)14-8/h7H,4-6H2,1-3H3, (H2,13,14) (H,15,16) . This code provides a standard way to encode the compound’s molecular structure.It is stored at room temperature . The compound’s InChI key is ZBDODENUKSLMHT-UHFFFAOYSA-N .

科学的研究の応用

Antibacterial Activity

Research has led to the synthesis of novel compounds through complex chemical pathways involving tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate derivatives, which have been evaluated for their antibacterial properties. These synthesized compounds show promise in fighting bacterial infections, highlighting the potential of tert-butyl derivatives in antibiotic development (Prasad, 2021).

Crystallographic Studies

Crystallographic analysis has been performed on tert-butyl derivatives to understand their structural configurations, which is crucial for designing drugs with enhanced efficacy and reduced side effects. Such studies offer insights into the molecular arrangements and interactions that could influence the biological activity of these compounds (Kant, Singh, & Agarwal, 2015).

Enantioselective Synthesis

The this compound structure has been utilized in the enantioselective synthesis of carbocyclic analogues. This process is vital for creating pharmaceuticals that target specific enantiomers for therapeutic purposes, thereby increasing drug efficacy and minimizing undesired effects (Ober, Marsch, Harms, & Carell, 2004).

Cycloaddition Reactions

The compound has been studied in cycloaddition reactions to generate novel cycloadducts with potential pharmacological activities. These reactions are fundamental in organic synthesis, leading to the creation of complex molecules that could serve as the basis for new drugs (González et al., 2013).

Synthesis of Spirocyclopropanated Analogues

This compound derivatives have been used in the synthesis of spirocyclopropanated analogues, which are important in the development of insecticides. This research demonstrates the versatility of tert-butyl derivatives in synthesizing compounds with potential applications in agriculture (Brackmann et al., 2005).

CO2 Fixation

Research involving this compound has explored its potential in the cyclizative fixation of atmospheric CO2, leading to cyclic carbamates. This innovative approach indicates the role of tert-butyl derivatives in addressing environmental concerns through chemical synthesis (Takeda et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Carbamates are often used in medicinal chemistry due to their bioactive properties. They can act as enzyme inhibitors, particularly of acetylcholinesterase, an enzyme that is essential for nerve function . Thiazoles, on the other hand, are a type of heterocyclic compound that have been found in many pharmaceuticals. They can exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects .

特性

IUPAC Name |

tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-12(5-4-6-12)8-7-18-9(13)14-8/h7H,4-6H2,1-3H3,(H2,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDODENUKSLMHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2640011.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2640012.png)

![(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640020.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2640023.png)

![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B2640025.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2640027.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640032.png)

![N-[(6-Tert-butyl-2-oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2640033.png)

![N,N-Dimethyl-4-[4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2640034.png)